molecular formula C19H23FN4OS B2438704 5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008068-75-4

5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2438704
CAS No.: 1008068-75-4
M. Wt: 374.48
InChI Key: RIHOTIFYOPJEQY-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23FN4OS and its molecular weight is 374.48. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A structurally related compound, described as a neurokinin-1 receptor antagonist, was highlighted for its oral activity, solubility, and efficacy in pre-clinical tests relevant to emesis and depression, indicating its potential for treating these conditions without specifying drug use and dosage details (Harrison et al., 2001).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives showcased their synthesis and evaluation for antimicrobial properties, suggesting the relevance of this compound class in developing new antimicrobial agents. Some derivatives exhibited good to moderate activities against various microorganisms, underlining the importance of structural variations for antimicrobial efficacy (Bektaş et al., 2007).

Anticancer Agents

The synthesis and structure-activity relationship (SAR) analysis of triazolopyrimidines as anticancer agents were discussed. These compounds were noted for their unique mechanism of tubulin inhibition, which differs from that of paclitaxel, indicating a novel approach to cancer treatment by promoting tubulin polymerization and overcoming multidrug resistance (Zhang et al., 2007).

Anxiolytic Effects without Sedation

A compound known as TPA023 was investigated for its selective agonism at GABAA receptors, demonstrating anxiolytic effects in rodents and primates without the sedation typically associated with benzodiazepines. This highlights the potential for developing non-sedating anxiolytic agents (Atack et al., 2006).

Angiotensin II Antagonism

Studies on 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles revealed their potential as angiotensin II antagonists, a critical target for hypertension treatment. These findings underscore the significance of heterocyclic compounds in designing novel therapeutics for cardiovascular diseases (Ashton et al., 1993).

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4OS/c1-11-8-12(2)10-23(9-11)16(14-6-4-5-7-15(14)20)17-18(25)24-19(26-17)21-13(3)22-24/h4-7,11-12,16,25H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHOTIFYOPJEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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